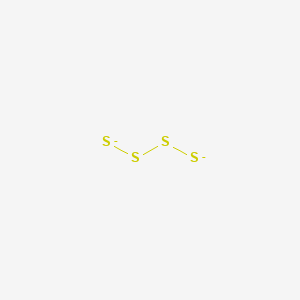

Tetrasulfide(2-)

Description

Early Recognition and Conceptualizations of Sulfur Catenation and Polysulfides

The ability of sulfur to form chains, a property known as catenation, is second only to carbon. britannica.com This unique characteristic is the basis for the existence of polysulfides. Historically, polysulfides were not known by their modern chemical names but rather by descriptive and often colorful terms such as "liver of sulfur" (hepar sulphuris), "divine water" (theion hudor), and dia sulphuris. tandfonline.comresearchgate.net These substances were prepared for millennia for a variety of purposes, including medicinal applications in ancient Egypt and for creating golden-colored patinas on metals in Greco-Egyptian alchemy, a process then believed to be a step towards transmutation to gold. tandfonline.comresearchgate.net

In the Middle Ages, the reaction of sulfur with alkali metal carbonates to form polysulfides, followed by their decomposition with acid, was a standard method for purifying sulfur. researchgate.netgoldschmidtabstracts.info These early encounters, while not understood in the modern sense, laid the practical groundwork for later scientific investigation. The characteristic color changes associated with these reactions, from the yellow of elemental sulfur to the deep reds and browns of polysulfide solutions, were clear indicators of significant chemical transformations.

The 18th century brought the first systematic attempts to explain the chemistry of polysulfides within the prevailing theoretical framework of the time: phlogiston theory. researchgate.net This theory, which posited the existence of a fire-like element called phlogiston that was released during combustion, was used to interpret the redox reactions involving sulfur and its compounds. tandfonline.com The formation and decomposition of polysulfides were thus conceptualized in terms of the transfer of phlogiston.

A pivotal moment in the history of polysulfides, and indeed in the history of chemistry, was their use in the experiments that led to the discovery of oxygen. goldschmidtabstracts.info Scientists like Carl Wilhelm Scheele and Joseph Priestley utilized the ability of polysulfide solutions to react quantitatively with what was then called "dephlogisticated air" (oxygen) to determine the composition of the atmosphere. tandfonline.comgoldschmidtabstracts.info This application demonstrated a sophisticated, albeit pre-modern, understanding of the reactive nature of polysulfides.

Evolution of Experimental Methods in Characterizing Polysulfide Anions

The journey to definitively identify and characterize specific polysulfide anions like tetrasulfide(2-) has been a long one, marked by significant advancements in analytical techniques. The inherent complexity and reactivity of polysulfide solutions, where multiple anions exist in a dynamic equilibrium, presented a formidable challenge to early chemists. researchgate.netrsc.org

Initial characterization efforts were limited to observational data, such as the color of solutions and the properties of precipitated solids. It wasn't until the development of modern spectroscopic methods in the 20th century that a deeper understanding became possible. rsc.org

Key developments in the characterization of polysulfide anions include:

UV-Visible Spectroscopy : The distinct colors of polysulfide solutions, ranging from yellow-orange for intermediate chains to orange-red for longer ones, provided an early avenue for study. rsc.org UV-visible spectroscopy allowed for the quantitative monitoring of reactions involving polysulfides, such as the reaction of the trisulfide radical anion ([S₃]˙⁻) with nitric oxide. rsc.org

Raman Spectroscopy : The strong Raman scattering from the S-S bonds in polysulfides makes this technique particularly well-suited for their study. rsc.org It has been instrumental in characterizing polysulfide dianions and radical anions both in solution and in the solid state. researchgate.net

Chromatography and Mass Spectrometry : The development of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has enabled the separation and identification of individual polysulfide species from complex mixtures. rsc.org This is often achieved by derivatizing the polysulfides to make them more stable for analysis. rsc.org

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Spectroscopy : These techniques have provided further insights into the structure and electronic properties of polysulfides. researchgate.net EPR, in particular, is crucial for studying the radical monoanions that can form from the dianions. researchgate.net

X-ray Absorption Spectroscopy (XAS) : More recently, in situ XAS has become a powerful tool for studying the evolution of polysulfide species in real-time, particularly within the context of lithium-sulfur batteries. researchgate.netenergy.gov This technique can probe the changes in the oxidation state of sulfur during electrochemical processes. osti.gov

These evolving experimental methods have collectively transformed our understanding from a qualitative appreciation of "liver of sulfur" to a precise, quantitative knowledge of the structure and reactivity of individual polysulfide anions like S₄²⁻.

Historical Impact of Polysulfide Research on Fundamental Chemical Understanding

The study of polysulfides has had a lasting impact on several fundamental areas of chemistry.

Understanding Catenation : The extensive series of polysulfide anions, from S₂²⁻ to S₉²⁻, provides a prime example of sulfur's remarkable ability to catenate. britannica.comresearchgate.net Research into these species has deepened our understanding of the factors that govern the formation and stability of homoatomic chains.

Redox Chemistry : The wide range of oxidation states exhibited by sulfur, from -2 in sulfides to +6 in sulfates, is vividly illustrated in polysulfide chemistry. britannica.comacs.org The interconversion of polysulfides involves complex redox equilibria, and their study has been crucial for developing models of oxidation-reduction reactions. tandfonline.com

Chemical Equilibrium : Polysulfide solutions are classic examples of systems involving multiple, dynamic equilibria. rsc.org The distribution of different polysulfide anions (S₃²⁻, S₄²⁻, S₅²⁻, etc.) in a solution depends on factors like concentration, temperature, and pH. Studying these systems has provided valuable insights into the principles of chemical equilibrium.

Geochemistry and Environmental Chemistry : Polysulfides are now recognized as important intermediates in the biogeochemical sulfur cycle. goldschmidtabstracts.info They are formed during the oxidation of hydrogen sulfide (B99878) in various aquatic environments and play a role in processes like the formation of pyrite (B73398) and the sulfurization of organic matter. acs.org

Materials Science and Energy Storage : The discovery of polysulfide rubbers, such as Thiokol, in the 1920s marked a significant application of polysulfide chemistry. britannica.com More recently, the reversible formation and cleavage of S-S bonds in polysulfides has become the basis for high-energy-density lithium-sulfur batteries, a major area of current research. researchgate.netresearchgate.net

The historical journey of polysulfide research, from its alchemical roots to its role in modern energy storage, highlights a recurring theme in science: the investigation of seemingly simple substances can lead to profound and far-reaching discoveries that reshape our fundamental understanding of the chemical world. The tetrasulfide(2-) anion, as a key member of the polysulfide family, has been central to this journey of discovery.

Data Tables

Table 1: Historical Names for Polysulfide Preparations

| Historical Name | English Translation/Description |

| Hepar sulphuris | Liver of sulfur |

| Theion hudor | Divine water |

| Dia sulphuris | A term synonymous with hepar sulphuris |

Table 2: Evolution of Characterization Techniques for Polysulfide Anions

| Technique | Information Provided |

| UV-Visible Spectroscopy | Monitors reactions and distinguishes between different chain-length polysulfides based on color. |

| Raman Spectroscopy | Provides structural information based on the strong scattering of S-S bonds. |

| X-ray Crystallography | Determines the precise 3D structure of polysulfide anions in solid-state crystals. |

| HPLC-MS | Separates and identifies individual polysulfide species in complex mixtures. |

| X-ray Absorption Spectroscopy (XAS) | Allows for in situ monitoring of changes in sulfur oxidation states during reactions. |

Structure

3D Structure

Properties

Molecular Formula |

S4-2 |

|---|---|

Molecular Weight |

128.3 g/mol |

InChI |

InChI=1S/H2S4/c1-3-4-2/h1-2H/p-2 |

InChI Key |

IKRMQEUTISXXQP-UHFFFAOYSA-L |

SMILES |

[S-]SS[S-] |

Canonical SMILES |

[S-]SS[S-] |

Origin of Product |

United States |

Chemical Properties and Synthesis of Tetrasulfide 2

Structure and Bonding of the Tetrasulfide(2-) Anion

The tetrasulfide(2-) anion (S₄²⁻) consists of a chain of four sulfur atoms. The atoms in the polysulfide anion form a zig-zag chain. wikipedia.org The S-S bond distances are approximately 2.05 Å, and the S-S-S-S dihedral angles are around 90°. wikipedia.org The bonding within the S₄²⁻ anion is considered to be delocalized. chemeurope.com

Synthesis of Tetrasulfide(2-) Compounds

Salts of tetrasulfide(2-) are typically synthesized through the reaction of a sulfide (B99878) or hydrosulfide (B80085) with elemental sulfur.

A common laboratory and industrial synthesis for sodium tetrasulfide involves the reaction of sodium hydrosulfide (NaSH) with elemental sulfur in an alcoholic solution. wikipedia.org

Reaction: 2 NaSH + 4 S → Na₂S₄ + H₂S wikipedia.org

Another method involves reacting elemental sulfur directly with sodium sulfide in a solution. solvay.com

Reaction: Na₂S + 3 S → Na₂S₄

Similarly, potassium tetrasulfide can be prepared by reacting potassium sulfide with elemental sulfur. wikipedia.org

Key Chemical Reactions Involving Tetrasulfide(2-)

Tetrasulfide(2-) participates in a variety of chemical reactions, demonstrating its versatile reactivity.

Acid-Base Reactions: When treated with an acid, sodium tetrasulfide decomposes to form hydrogen sulfide (H₂S) and elemental sulfur. wikipedia.org

Alkylation Reactions: Tetrasulfides react with alkylating agents to produce organic polysulfides. A commercially significant application is the synthesis of the cross-linking agent bis(triethoxysilylpropyl)tetrasulfide from sodium tetrasulfide and 2-chloropropyltriethoxysilane. wikipedia.org

Polymerization: Sodium tetrasulfide is used in the production of thiokol polymers through reaction with dihaloalkanes like ethylene (B1197577) chloride. wikipedia.org

Redox Reactions: The tetrasulfide anion can undergo redox reactions. In the context of lithium-sulfur batteries, it is involved in the electrochemical conversion of sulfur to lithium sulfide. chimia.ch

Tetrasulfide 2 in Various Scientific and Industrial Contexts

Role in Energy Storage: The Lithium-Sulfur Battery

The lithium-sulfur (Li-S) battery is a promising next-generation energy storage system due to its high theoretical energy density. chimia.ch The functioning of Li-S batteries involves the electrochemical conversion of elemental sulfur to lithium sulfide (B99878), a process in which polysulfide intermediates, including tetrasulfide(2-), play a central role. chimia.chchimia.ch During discharge, sulfur is reduced to soluble higher-order polysulfides (Li₂Sₙ, n = 4-8), which are then further reduced to lower-order insoluble sulfides (Li₂S₂ and Li₂S). chimia.ch

The "polysulfide shuttle," where soluble polysulfides migrate to the lithium anode and react, is a major challenge leading to capacity fading. chimia.ch Research focuses on mitigating this issue, and one approach involves using tetrasulfide-bridged polymers as cathode materials. chimia.ch These polymers are designed to directly form lower, less soluble polysulfides upon reduction, thereby suppressing the formation of the higher-order polysulfides that contribute to the shuttle effect. chimia.ch Vanadium tetrasulfide (VS₄) has also been investigated as a cathode material, undergoing intercalation and conversion reactions during the battery's charge-discharge cycle. acs.org

Geochemical Significance of Tetrasulfide(2-)

In geochemical settings, polysulfides are formed through the reaction of sulfide with elemental sulfur or other oxidized sulfur species. researchgate.net They are important in the global sulfur cycle and can affect the fate of metals in the environment. researchgate.netepa.gov Tetrasulfide(2-) has been shown to form complexes with various metal ions, including Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. researchgate.net The formation of these complexes can influence the solubility, transport, and bioavailability of these metals in natural waters and sediments. researchgate.net

Applications in Organic Synthesis and Materials Chemistry

Sodium tetrasulfide is a versatile reagent in both organic synthesis and materials chemistry. wikipedia.orgontosight.ai

Synthesis of Organic Polysulfides: It is used to produce organic polysulfides through reactions with alkylating agents. wikipedia.org A key industrial application is the synthesis of bis(triethoxysilylpropyl)tetrasulfide, which is used as a coupling agent in the rubber industry. wikipedia.org

Production of Thiokol Polymers: Sodium tetrasulfide is a key ingredient in the manufacturing of thiokol polymers. wikipedia.org These polysulfide rubbers are known for their excellent resistance to solvents, fuels, and weathering. britannica.com

Other Applications: Sodium tetrasulfide is also used in the manufacture of sulfur dyes, as a reducing agent for organic nitro compounds, in ore flotation, and for soaking hides and skins in the leather industry. ontosight.aichemicalbook.com

Mechanistic Investigations of Tetrasulfide 2 Reactivity and Dynamic Transformations

Redox Chemistry of Tetrasulfide(2-) Anions

The redox behavior of tetrasulfide(2-) is characterized by its ability to participate in both single- and multi-electron transfer processes, leading to the formation of radical species and interconversion with other polysulfides.

Single-Electron Transfer Processes and Radical Anion Formation (e.g., S₄•⁻)

The tetrasulfide(2-) anion can undergo single-electron transfer (SET) to form the tetrasulfide radical anion (S₄•⁻). This process is a key feature of its redox chemistry. chemrxiv.org For instance, photo-excitation of tetrasulfide dianions with visible light can induce a single-electron reduction of aryl halides, generating aryl radicals. chemrxiv.org This reactivity is part of a catalytic cycle involving the S₄•⁻/S₄²⁻ and S₃•⁻/S₃²⁻ redox couples. chemrxiv.org

The formation of polysulfide radical anions like S₄•⁻ can also occur through the disproportionation or partial dissociation of longer-chain polysulfide dianions in solution. rsc.org While the trisulfide radical anion (S₃•⁻) is often the most prevalent, the formation of other radical anions, including S₄•⁻, is part of the complex equilibria. rsc.org The involvement of one-electron redox chemistry has been highlighted as an important aspect of the antioxidant activity of polysulfides. researchgate.net

Multielectron Redox Transformations and Interconversion with Shorter/Longer Polysulfides

Tetrasulfide(2-) is a key player in multielectron redox transformations, readily interconverting with other polysulfides (Sₓ²⁻ where x ranges typically from 2 to 8). chemrxiv.orgwikipedia.org These interconversions are fundamental to the operation of lithium-sulfur batteries, where sulfur undergoes a series of redox reactions involving the breaking and forming of S-S bonds. wikipedia.orgnih.gov

An example of this is the reaction of sodium tetrasulfide (Na₂S₄) where it can be reduced to sodium sulfide (B99878) (Na₂S) or oxidized to longer polysulfides. wikipedia.org The redox processes in materials like vanadium tetrasulfide (VS₄) also showcase these complex transformations, involving both cationic and anionic redox events. acs.orgscispace.com In these systems, the S₄²⁻ anion can be reduced to sulfide (S²⁻) ions. acs.orgresearchgate.net The electrochemical redox mechanism of organotetrasulfides like 1,4-bis(diphenylphosphanyl)tetrasulfide (BDPPTS) involves the cleavage of S-S bonds to form species such as LiDPPT and Li₂S during discharge, which then reform polysulfide linkages upon recharge. nih.gov

Nucleophilic and Electrophilic Reactivity of Tetrasulfide(2-)

The tetrasulfide(2-) anion demonstrates dual reactivity, acting as both a nucleophile and an electrophile in various chemical reactions.

Reactions with Organic and Inorganic Electrophiles

As a nucleophile, the tetrasulfide(2-) anion readily reacts with a variety of electrophiles. nih.govnih.govlibretexts.org A notable example is its reaction with alkyl halides, which results in the formation of organic polysulfides. wikipedia.org This reactivity is a common method for synthesizing these compounds. acs.org

Tetrasulfide(2-) also reacts with inorganic electrophiles. For instance, it can react with divalent metal cations such as Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ to form metal-tetrasulfide complexes. researchgate.net The nature of these complexes varies depending on the metal, with some forming labile complexes and others forming more stable chelates. researchgate.net The reaction with chlorodiphenylphosphine (B86185) (PPh₂Cl), a reducing electrophile, highlights the dual nucleophilic and oxidizing nature of S₄²⁻, leading to the formation of thiophosphate products. nih.gov

Formation of Sulfur-Carbon Bonds in Tetrasulfide(2-) Mediated Processes

The nucleophilic character of tetrasulfide(2-) is pivotal in the formation of sulfur-carbon bonds. nih.govacs.org The reaction with organic electrophiles, such as alkyl halides, is a direct method for creating C-S linkages, yielding dialkyl tetrasulfides. wikipedia.orgacs.org This type of reaction is fundamental in organic synthesis and has been utilized to create a diverse range of organosulfur compounds. acs.orgnih.gov The synthesis of thiokols, which are polymers with polysulfide linkages, is achieved by reacting sodium polysulfides with organic dihalides. wikipedia.org Furthermore, the reaction of tetrasulfide(2-) with benzylamines can lead to the formation of benzylidenimine polysulfides, which involves the creation of S-N and S-C bonds. cdnsciencepub.com

Disproportionation and Equilibrium Dynamics of Tetrasulfide(2-) in Solution

In solution, tetrasulfide(2-) is part of a dynamic equilibrium with other polysulfide species. This equilibrium is influenced by factors such as pH, concentration, and the presence of other reagents. rsc.orgusda.gov Aqueous solutions of sodium tetrasulfide contain a mixture of polysulfide dianions (Sₙ²⁻, where n can be 2, 3, 4, or 5). usda.gov

The tetrasulfide anion can undergo disproportionation, breaking down into shorter and longer polysulfide chains. rsc.orgusda.gov For example, in solution, S₄²⁻ can disproportionate to form an equilibrium mixture of various polysulfides. usda.gov These equilibria are also influenced by oxidation, as polysulfides can react with molecular oxygen to form thiosulfate (B1220275) and elemental sulfur. usda.gov The stability of polysulfide dianions is dependent on concentration, with higher concentrations favoring stability. usda.gov The study of these equilibria is crucial for understanding the behavior of polysulfides in various chemical and biological systems. researchgate.netsoton.ac.uk

Interactive Data Table: Stability of Polysulfide Dianions in Sodium Tetrasulfide Solution

This table shows the half-life (T₁/₂) of different polysulfide species in an air-exposed 0.2 mM sodium tetrasulfide solution at pH 9. The data indicates the relative stability of these species under these conditions. usda.gov

| Polysulfide Species | Half-life (T₁/₂) in hours |

| S₂²⁻ | 3.6 |

| S₃²⁻ | 11.5 |

| S₄²⁻ | 21.6 |

| S₅²⁻ | 3.8 |

Interactive Data Table: Dissipation of Fumigants by Sodium Tetrasulfide

This table illustrates the effect of initial tetrasulfide concentration on the dissipation half-life (DT₅₀) of the fumigant cis-1,3-D in both air-exposed and nitrogen-purged solutions. This demonstrates the nucleophilic reactivity of tetrasulfide in dehalogenation reactions. usda.gov

| Initial Tetrasulfide Conc. (mM) | DT₅₀ of cis-1,3-D (hours) - Air-Exposed | DT₅₀ of cis-1,3-D (hours) - Nitrogen-Purged |

| 0.2 | 29.6 | 10.1 |

| 0.5 | 3.2 | 2.2 |

| 1.0 | 1.6 | 0.7 |

Kinetic and Thermodynamic Parameters Governing Tetrasulfide(2-) Reactions

The reactivity of the tetrasulfide(2-) anion (S₄²⁻) is characterized by a complex network of equilibrium reactions, including disproportionation, scrambling, and redox processes. A comprehensive understanding of the kinetic and thermodynamic parameters is crucial for controlling its chemical transformations, particularly in applications like lithium-sulfur batteries and chemical synthesis. However, the inherent kinetic and thermodynamic instability of polysulfide intermediates makes their detailed mechanistic study challenging. nih.gov

Thermodynamic studies, largely supported by Density Functional Theory (DFT) calculations, have provided significant insights into the stability and reaction energies of polysulfides. researchgate.netrsc.org In the context of lithium-sulfur batteries, the reduction of elemental sulfur (S₈) to lower polysulfides is a multi-step process. The formation of lithium polysulfides (Li₂Sₙ) is generally exothermic. rsc.org Calculations show that multiple redox reactions can have very similar reaction heats, suggesting that several reaction pathways can occur simultaneously at the same voltage, rather than as a simple stepwise reduction. researchgate.netrsc.org This complexity means that what is often observed as a single reaction step, such as the conversion of S₄²⁻, may in fact be a composite of several competing and reversible reactions. masterorganicchemistry.com

The table below summarizes calculated thermodynamic data for relevant polysulfide species, illustrating the relative stabilities and reaction energies that govern the behavior of tetrasulfide(2-) in a system.

Interactive Table: Calculated Energies of Polysulfide Species

| Species | Calculation Level | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| S₄²⁻ | CCSD(T)/cc-pVTZ//MP3/cc-pVDZ | Total Energy | Varies based on specific calculation | rsc.org |

| Li₂S₄ | CCSD(T)/cc-pVTZ//MP3/cc-pVDZ | Heat of Reduction from S₈ | Exothermic | rsc.org |

| Li₂S₄ | CCSD(T)/cc-pVTZ//MP3/cc-pVDZ | Heat of Reduction to Li₂S | Less exothermic than S₈ to Li₂S | rsc.org |

| S₃²⁻ | Not specified | Intermediate Species | Involved in disproportionation | aip.org |

Note: Absolute energy values from DFT calculations are highly dependent on the computational method and basis set used. The table indicates the type of data available in the cited literature.

Influence of Solvent and Ionic Environment on Tetrasulfide(2-) Reactivity Profiles

The chemical behavior of tetrasulfide(2-) is profoundly influenced by its immediate surroundings, specifically the solvent and the nature of the accompanying ions (ionic environment). aip.org As a dianion, S₄²⁻ exhibits strong interactions with its environment, which can alter both the thermodynamics and kinetics of its reactions. wikipedia.org

Influence of Solvent

The choice of solvent is a critical factor that can dictate reaction pathways and rates. frontiersin.org The effects can be broadly categorized by considering solvent polarity and its ability to engage in specific interactions like hydrogen bonding. nih.gov

Polar Solvents : Polar solvents, particularly polar protic solvents like water and alcohols, can effectively solvate the tetrasulfide(2-) anion through hydrogen bonding and strong dipole-dipole interactions. wikipedia.org This strong solvation stabilizes the ground state of the S₄²⁻ anion. cem.com While this enhances solubility, it can also slow down certain reactions by increasing the activation energy, as the tightly bound solvent shell must be disrupted for the reaction to proceed. wikipedia.org

Aprotic Solvents : Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), also solvate cations effectively but are less capable of solvating anions compared to protic solvents. wikipedia.org In such media, the "naked" or less-solvated S₄²⁻ anion can be more reactive as a nucleophile. wikipedia.org The reactivity in these solvents is often dictated by a combination of the solvent's dielectric constant and its ability to stabilize transition states. researchgate.net

Nonpolar Solvents : In nonpolar solvents, the solubility of ionic species like tetrasulfide(2-) is typically very low, often leading to the formation of ion pairs or aggregates, which drastically alters reactivity. nih.gov

The differential solvation of reactants versus the transition state is key. wikipedia.org If a solvent stabilizes the transition state more than the reactants, the reaction rate will increase, and vice versa. For reactions involving charged species like S₄²⁻, an increase in solvent polarity generally accelerates reactions where charge is further developed or dispersed in the transition state. wikipedia.org

Interactive Table: General Solvent Effects on Tetrasulfide(2-) Reactivity

| Solvent Type | Dielectric Constant | Primary Interaction with S₄²⁻ | Expected Effect on Ground State | Potential Impact on Reactivity | Reference |

|---|---|---|---|---|---|

| Polar Protic (e.g., Water) | High | Hydrogen Bonding, Ion-Dipole | Strong Stabilization | Increased solubility; may decrease nucleophilicity | wikipedia.orgnih.gov |

| Polar Aprotic (e.g., Acetonitrile) | High | Ion-Dipole | Moderate Stabilization | Enhanced nucleophilicity compared to protic solvents | wikipedia.org |

| Nonpolar (e.g., Hexane) | Low | van der Waals forces | Poor Solvation / Instability | Low solubility, promotes ion pairing, low reactivity in solution | cem.com |

Influence of Ionic Environment

The ionic environment, particularly the nature of the counter-ion (cation), plays a crucial role in the chemistry of tetrasulfide(2-). In systems like Li-S batteries, the cation is typically Li⁺. The interaction between the cation and the polysulfide anion can lead to the formation of contact ion pairs (e.g., LiS₄⁻) or solvent-separated ion pairs. researchgate.net The strength of this interaction depends on the cation's charge density (Li⁺ > Na⁺ > K⁺) and the solvent's ability to solvate the cation.

The formation of these ion pairs affects:

Solubility : The formation of specific lithium polysulfide species (Li₂Sₙ) is a key factor in the "polysulfide shuttle" phenomenon in Li-S batteries, where soluble polysulfides migrate through the electrolyte. aip.org

Reactivity : The association with a cation can modulate the nucleophilicity and redox potential of the tetrasulfide anion. The cation can act as a Lewis acid, withdrawing electron density from the polysulfide chain and potentially making it more susceptible to certain reactions.

Reaction Mechanisms : The presence of cations can alter reaction pathways. For example, computational studies show that lithium exchange can lead to the formation of radical anions (Sₙ/₂˙⁻) through dissociation, opening up free-radical reaction pathways. researchgate.net The ionic strength of the solution can also influence reaction rates by screening electrostatic interactions between charged reactants.

Structural and Electronic Characterization of Tetrasulfide 2 Via Spectroscopic and Computational Approaches

Advanced Spectroscopic Techniques for Tetrasulfide(2-) Elucidation

A suite of spectroscopic methods is employed to probe the distinct characteristics of the tetrasulfide(2-) anion. Each technique offers unique insights into its molecular structure, electronic transitions, and interactions within its environment.

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near-Edge Structure (XANES) for Sulfur Speciation

X-ray Absorption Spectroscopy (XAS) at the sulfur K-edge is a powerful tool for determining the speciation of sulfur in various materials. umich.edu The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and local coordination environment of the sulfur atoms. umich.eduosti.gov

First-principles calculations of the XAS of lithium polysulfides (Li₂Sₓ) have shown that the spectra exhibit two primary absorption features near the sulfur K-edge. acs.orgnih.gov A pre-edge feature at approximately 2471 eV is attributed to the terminal sulfur atoms of the linear polysulfide dianion, while a main-edge feature around 2473 eV corresponds to the internal sulfur atoms. acs.orgnih.gov This distinction arises because the terminal sulfur atoms have a different electronic environment compared to the internal ones. acs.org For tetrasulfide(2-), with two terminal and two internal sulfur atoms, the ratio of the areas of these peaks can theoretically be used to identify its presence in a mixture of polysulfides. nih.gov The energy of the absorption edge is correlated with the oxidation state of the sulfur atom. osti.gov In the case of polysulfides like tetrasulfide(2-), the terminal sulfur atoms have an oxidation state of -1, while the internal sulfur atoms have an oxidation state of 0. osti.gov

Studies on lithium-sulfur (Li-S) batteries have utilized operando XANES to monitor the formation and evolution of polysulfide species during battery cycling. acs.org These studies have confirmed that the low-energy feature in the XANES spectra is unequivocally associated with linear polysulfides. acs.org However, it is important to note that in the solid phase, the pre-edge peak that is a signature of dissolved polysulfides is not always a common feature, which can complicate the identification of solid lithium polysulfide phases. rsc.org

Table 1: Key XANES Features for Polysulfide Speciation

| Feature | Approximate Energy (eV) | Attribution |

| Pre-edge Peak | ~2471 | Terminal sulfur atoms in linear polysulfide anions (e.g., S₄²⁻) acs.orgnih.gov |

| Main-edge Peak | ~2473 | Internal sulfur atoms in linear polysulfide anions (e.g., S₄²⁻) acs.orgnih.gov |

| White Line of α-S₈ | ~2472 | Elemental sulfur rsc.org |

Vibrational Spectroscopy (Raman, IR) for Structural Fingerprinting

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides a "fingerprint" of a molecule by probing its characteristic vibrational modes. These techniques are highly sensitive to bond strengths and molecular geometry, making them ideal for studying the structure of the tetrasulfide(2-) anion.

Raman spectroscopy is particularly well-suited for analyzing the S-S and C-S bonds in sulfur-containing compounds due to their high polarizability, resulting in strong Raman signals. utwente.nl In situ Raman spectroscopy has been used to map the evolution of sodium polysulfide species in sodium-sulfur batteries, where specific Raman peaks can be correlated to different polysulfide chain lengths. nih.gov For instance, the Raman spectra of polysulfides often show characteristic peaks for tetrasulfide (S-S-S-S) and trisulfide (S-S-S) moieties. researchgate.net

Theoretical calculations, such as those at the CCSD(T)-F12a/VTZ-F12 level of theory for the neutral S₄ molecule, have provided insights into the vibrational modes, which involve a complex mixture of bending and stretching motions. tandfonline.com While these calculations are for the neutral species, they provide a basis for understanding the vibrational behavior of the related tetrasulfide(2-) anion. The fundamental vibrations of polysulfide anions can be calculated theoretically, and these calculations aid in the assignment of experimentally observed Raman and IR bands. rsc.org For example, the Raman spectrum of solid cesium hexasulfide (Cs₂S₆) has been well-resolved and assigned based on its known crystal structure. rsc.org

Table 2: Representative Vibrational Modes in Polysulfides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| S-S Stretching | 400 - 500 | Stretching vibrations of the sulfur-sulfur bonds in the polysulfide chain. researchgate.netrsc.org |

| C-S Stretching | 700 - 750 | Stretching vibrations of the carbon-sulfur bonds when the polysulfide is part of an organic molecule. rsc.org |

| S-S-S Bending | Lower frequencies | Bending and torsional modes of the sulfur chain. |

Electronic Absorption Spectroscopy (UV-Vis) for Concentration and Speciation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is a valuable tool for determining the concentration and speciation of polysulfides in solution. rsc.org Different polysulfide anions have distinct absorption spectra, allowing for their identification and quantification.

Solutions containing polysulfides often exhibit characteristic colors due to the absorption of light in the visible region. For example, the trisulfide radical anion (S₃˙⁻), which can be in equilibrium with polysulfide dianions, is known for its intense blue color, with an absorption maximum around 617 nm. rsc.orgucsd.edu The tetrasulfide(2-) anion itself has its own characteristic UV-Vis absorption spectrum, which can be used for its detection.

Ex situ UV-Vis spectroscopy has been employed in conjunction with Raman spectroscopy to map the polysulfide species present at different stages of charge and discharge in sodium-sulfur batteries. nih.gov By creating reference solutions with known ratios of sodium sulfide (B99878) and sulfur, specific UV-Vis and Raman peaks can be correlated to particular polysulfide species, including Na₂S₄. nih.gov However, semi-quantitative analysis using UV-Vis requires careful deconvolution of the signals, as the absorption bands of different polysulfides can overlap. rsc.org

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of paramagnetic species, such as radical anions. illinois.edu In the context of tetrasulfide(2-), EPR is crucial for studying the radical anions that can form through dissociation or redox processes. rsc.org

Long-chain polysulfide dianions can undergo dissociation to form polysulfide radical anions, [Sₙ]˙⁻. rsc.org While the trisulfide radical anion (S₃˙⁻) is the most commonly observed, the tetrasulfide radical anion (S₄˙⁻) has also been reported. rsc.org EPR spectroscopy has been used to detect polysulfide radical anions in various systems, including lithium polysulfide solutions in different solvents. ucsd.edu For instance, EPR signals attributed to [S₄]˙⁻ have been observed in lithium polysulfides dissolved in DMF, particularly at high sulfur content. rsc.org

The g-factor obtained from EPR spectra provides information about the electronic environment of the unpaired electron. mdpi.com While the g-value for S₄˙⁻ is close to that of S₃˙⁻, making definitive assignment challenging, high-field EPR can potentially distinguish between them. mdpi.com The presence of these radical species can be indicative of the chemical equilibria involving tetrasulfide(2-) and other polysulfides. nih.gov

Nuclear Magnetic Resonance (NMR) Studies of Polysulfide-Containing Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation in solution and solid state. However, its direct application to polysulfides is challenging due to the properties of the sulfur nucleus. The only NMR-active sulfur isotope, ³³S, has a very low natural abundance (0.76%) and a low gyromagnetic ratio, making it difficult to detect. rsc.org

To overcome this limitation, derivatization techniques are often employed. Polysulfide anions can be reacted with alkylating agents, such as dimethyl sulfate (B86663), to form more readily detectable organic polysulfanes. researchgate.net Subsequent ¹H or ¹³C NMR analysis of these derivatives can then provide information about the original polysulfide distribution. researchgate.netacs.org

In the context of lithium-sulfur batteries, in-situ NMR microimaging has been used to visualize the dissolution of intermediate polysulfides. doaj.org The strong enhancement of the ¹H MRI signal upon cell discharge was attributed to the paramagnetic interaction with dissolved polysulfide radicals like S₃˙⁻ and S₄˙⁻, demonstrating an indirect way to monitor these species. doaj.org While direct ³³S NMR is not routinely feasible for tetrasulfide(2-), these indirect NMR methods provide valuable insights into systems where it is present. rsc.org

Quantum Chemical and Computational Modeling of Tetrasulfide(2-)

Quantum chemical and computational modeling are indispensable for complementing experimental data and providing a deeper understanding of the structure, bonding, and reactivity of the tetrasulfide(2-) anion. Methods like Density Functional Theory (DFT) are widely used to predict the properties of polysulfides. rsc.org

Computational studies have been used to:

Predict molecular geometries: DFT calculations can determine the bond lengths and angles of the tetrasulfide(2-) anion in the gas phase and in solution. For example, calculations on the related trisulfide dianion [S₃]²⁻ have yielded bond lengths and angles that can be compared with experimental data from solid-state structures. rsc.org

Calculate vibrational frequencies: Theoretical calculations of vibrational modes are crucial for assigning the peaks observed in experimental Raman and IR spectra. tandfonline.comrsc.org

Simulate spectroscopic properties: First-principles calculations have been instrumental in interpreting XAS spectra of polysulfides, allowing for the unambiguous assignment of pre-edge and main-edge features to terminal and internal sulfur atoms, respectively. acs.orgnih.gov

Investigate reaction mechanisms: Computational chemistry can be used to explore the energetics of reactions involving tetrasulfide(2-), such as its formation, dissociation into radicals, and its role in electrochemical processes. acs.org

Determine electronic structure: Calculations provide information on the distribution of electronic charge within the anion, helping to rationalize its reactivity and spectroscopic properties. rsc.org

For instance, DFT calculations have been employed to study the stability and disproportionation of polysulfide clusters in different electrolyte solutions, providing insights into the behavior of species like S₄²⁻ in battery environments. acs.org These computational approaches, when combined with experimental results, offer a powerful and comprehensive picture of the chemical and physical properties of the tetrasulfide(2-) anion.

Density Functional Theory (DFT) Calculations for Geometries, Electronic Structure, and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has proven to be a popular and versatile tool for calculating the properties of polysulfide anions, offering a balance between computational cost and accuracy. wikipedia.orgrsc.org

Geometries High-level quantum-mechanical calculations are essential for obtaining reliable thermodynamic and structural data for polysulfide dianions. rsc.org DFT calculations have shown that the most stable isomer of the tetrasulfide(2-) anion possesses C₂ symmetry. rsc.org This theoretical finding is in good agreement with the geometries observed in the crystal structures of alkali-metal salts like α-Na₂S₄. rsc.org The use of a Polarizable Continuum Model (PCM) to account for solvent effects further refines the calculated geometries, bringing them into closer alignment with experimental data from the solid state. rsc.org

| Parameter | Description | Calculated Value (PCM-corrected DFT) rsc.org | Experimental Value (in solid α-Na₂S₄) rsc.org |

|---|---|---|---|

| S-S Bond Length (Terminal) | Length of the two outer sulfur-sulfur bonds. | 206.1 pm | 206.1 pm and 207.4 pm |

| S-S Bond Length (Central) | Length of the central sulfur-sulfur bond. | 207.4 pm | |

| Symmetry | The point group of the most stable conformer. | C₂ | C₂ |

Electronic Structure DFT calculations are not only used to predict geometries but also to provide a detailed picture of the electronic structure. youtube.com Analyses such as deformation charge density calculations can reveal the redistribution of electron density upon the formation of chemical bonds. youtube.com This is crucial for understanding the nature of the sulfur-sulfur bonds and the distribution of the negative charge across the [S₄]²⁻ chain. The theory helps define and elucidate key concepts of molecular structure and reactivity by focusing on the electron density, which is easier to visualize than complex many-electron wave functions. scispace.com

Energetics Obtaining satisfactory relative energies of different isomers and the activation energies for their interconversion requires sophisticated levels of theory. rsc.org While DFT is foundational for geometry optimization, methods that incorporate electron correlation, such as Møller–Plesset perturbation theory (MP2), are often employed to achieve reliable thermochemical data. rsc.org These computational approaches are vital for building a comprehensive understanding of the stability and reactivity of tetrasulfide(2-) and other polysulfides. rsc.org

Ab Initio Molecular Orbital Studies on Sulfur-Sulfur Bonding and Interconversions

Ab initio molecular orbital methods are a class of quantum chemistry calculations that rely on first principles, without the inclusion of empirical parameters. These methods have been applied to study sulfur-containing compounds to provide detailed information on bonding and reaction energetics. capes.gov.branu.edu.au

Sulfur-Sulfur Bonding Ab initio calculations have been instrumental in characterizing unique bonding situations in related inorganic systems. For instance, studies on the isoelectronic P₄²⁻ and As₄²⁻ anions using Hartree-Fock (HF) level calculations helped establish that their stability is derived from "lone pair aromaticity," a form of electron delocalization involving the lone pairs on the constituent atoms. nih.gov This concept provides a framework for understanding the nuanced nature of bonding in the tetrasulfide(2-) anion beyond simple Lewis structures.

Interconversions The interconversion between different polysulfide species is a key feature of sulfur chemistry. Ab initio studies on analogous systems, such as selenium sulfide (SeₙS₈₋ₙ) rings, shed light on the energetics of these transformations. capes.gov.br In these studies, full geometry optimizations were performed at the HF level, while relative stabilities were calculated at the more accurate MP2 level, including corrections for zero-point vibrational energy. capes.gov.br

A key finding from these analogous systems is that the energy change associated with the transformation of bonds—for example, converting one S-S and one Se-Se bond into two Se-S bonds—is remarkably small, on the order of 1 kJ mol⁻¹. capes.gov.br This near-isoenergetic relationship, combined with the similarities in the valence electronic structures of the different chalcogen-chalcogen bonds, explains the experimental observation that synthetic routes often yield a complex mixture of different species. capes.gov.br This principle is directly applicable to the dynamic equilibrium and interconversions observed among polysulfide anions like [S₄]²⁻ in solution.

Molecular Dynamics Simulations of Tetrasulfide(2-) in Solvated Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. diva-portal.orgnih.gov By solving Newton's equations of motion, MD simulations generate a trajectory of a system, providing a microscopic view of dynamic processes, which is particularly valuable for understanding the behavior of ions in solution. diva-portal.org

A common and effective approach for studying solvated ions is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations. mdpi.com In this method, the most chemically relevant part of the system—the [S₄]²⁻ anion and its first solvation shell—is treated with a high-accuracy quantum mechanical method. mdpi.com The remainder of the solvent is modeled using a computationally less expensive, classical molecular mechanics force field. mdpi.com

A typical protocol for preparing and running such a simulation involves several key stages:

| Step | Description | Purpose | Source(s) |

|---|---|---|---|

| 1. System Building | The solute ([S₄]²⁻) is placed in a simulation box and surrounded by a large number of explicit solvent molecules (e.g., water). | Create the initial configuration of the solvated system. | nih.gov |

| 2. Energy Minimization | The energy of the initial system is minimized to remove any unfavorable contacts or steric clashes. | Relax the structure to a local energy minimum. | nih.govresearchgate.net |

| 3. Equilibration | A series of short MD simulations are run under controlled conditions (e.g., NVT and NPT ensembles) to gradually heat the system and allow it to reach the target temperature and pressure. | Ensure the system is thermally and structurally stable before data collection. | mdpi.comresearchgate.net |

| 4. Production Run | A long MD simulation is performed from which the trajectory data is saved for analysis. | Generate a statistically significant sample of the system's behavior for calculating properties of interest. | researchgate.net |

This multi-step process ensures that the production simulation is stable and that the resulting trajectory accurately reflects the equilibrium behavior of the solvated tetrasulfide(2-) anion. nih.gov

Coordination Chemistry of Polysulfide Ligands, with Specific Attention to Tetrasulfide 2

Chelation Modes and Coordination Geometries of Tetrasulfide(2-) Anions

The tetrasulfide(2-) anion is a versatile ligand capable of adopting various chelation modes and coordinating to metal centers to form a range of geometries. researchgate.net The most common coordination mode is as a bidentate chelate, where the terminal sulfur atoms of the S₄²⁻ chain bind to a single metal center, forming a stable ring structure. nsf.govmdpi.comsunway.edu.my This chelation results in different coordination geometries around the metal center, which are influenced by the nature of the metal, its oxidation state, and the presence of other ancillary ligands. researchgate.netlibretexts.orglibretexts.org

Commonly observed geometries for complexes containing a chelating tetrasulfide ligand include:

Square Planar: Often found with d⁸ metal ions like Ni(II) and Pd(II). libretexts.orgresearchgate.net In these complexes, the two coordination sites from the tetrasulfide ligand and two other monodentate ligands occupy the four positions in the plane around the central metal.

Tetrahedral: This geometry is also common, particularly for metal ions that favor a tetrahedral arrangement, such as Zn(II). libretexts.orglibretexts.org

Octahedral: In octahedral complexes, the tetrasulfide ligand occupies two adjacent (cis) coordination sites. libretexts.orgmdpi.com The remaining four sites are filled by other ligands. For instance, in some molybdenum(IV) complexes, the tetrasulfide ligand is found in a cis position relative to other sulfur donors in an axially compressed octahedral structure. mdpi.comnih.gov

Beyond simple chelation to a single metal center, the tetrasulfide anion can also act as a bridging ligand, connecting two metal centers (μ-S₄). researchgate.net This bridging can occur in a variety of ways, further expanding the structural diversity of tetrasulfide complexes. The flexibility of the S-S bonds within the polysulfide chain allows it to accommodate the geometric requirements of different metal centers.

Formation of Transition Metal and Main Group Polysulfido Complexes

Complexes containing the tetrasulfide(2-) ligand can be synthesized through several synthetic routes involving both transition metals and main group elements. researchgate.netwikipedia.org

Transition Metal Complexes:

A primary method for the formation of transition metal tetrasulfido complexes is the reaction of a metal precursor with a source of tetrasulfide anions. nsf.gov This can be achieved by reacting a metal salt with an alkali metal polysulfide solution, such as sodium tetrasulfide (Na₂S₄). researchgate.net Another common approach involves the reaction of a metal complex with elemental sulfur (S₈). In this process, the metal center can be reduced, and the elemental sulfur is incorporated as a polysulfide ligand. nsf.govmdpi.com For example, the reaction of certain dioxidomolybdenum(VI) complexes with thionating reagents like P₂S₅ or Lawesson's reagent can lead to the formation of Mo(IV) complexes containing a bidentate tetrasulfide ligand. mdpi.comnih.gov

The choice of ancillary ligands, which are other ligands attached to the metal center, can significantly influence the size of the resulting polysulfide ring. nsf.gov For instance, in zinc polysulfide complexes, the supporting amine ligand can dictate the length of the polysulfide chelate. nsf.gov

Main Group Complexes:

Main group elements also form a variety of polysulfido complexes. researchgate.netwikipedia.org These are often prepared by direct reaction of the main group element or its salt with a polysulfide solution. For example, antimony can form complex thioantimonate anions that incorporate polysulfide units, such as [Sb₄S₅(S₄)₂]²⁻. tandfonline.com In such structures, the tetrasulfide can act as a bridging ligand between antimony centers. tandfonline.com

The formation and stability of these complexes are often dependent on the reaction conditions, including the solvent and the presence of structure-directing agents. tandfonline.com

Metal-Ligand Electronic Interactions and Redox Behavior in Polysulfido Complexes

These metal-ligand interactions give rise to charge-transfer transitions, which are often observed in the electronic absorption spectra of these complexes and can contribute to their color. researchgate.net The energy of these transitions is dependent on the nature of the metal and the ligand environment.

Redox Behavior:

Polysulfido complexes, including those with the tetrasulfide(2-) ligand, exhibit rich redox chemistry. nsf.govrsc.org The sulfur chain itself is redox-active and can undergo both oxidation and reduction. The metal center can also participate in redox processes. The interplay between the metal- and sulfur-centered redox events is a key feature of these complexes.

Sulfur-Centered Redox: The tetrasulfide ligand can be oxidized to longer polysulfides or elemental sulfur, or it can be reduced to shorter polysulfides or sulfide (B99878) (S²⁻). nsf.gov

Metal-Centered Redox: The oxidation state of the metal can change upon coordination to the polysulfide ligand or during subsequent reactions. For example, the formation of Mo(IV) tetrasulfide complexes from Mo(VI) precursors involves the reduction of the metal center. mdpi.comnih.gov

The redox potential of the metal-polysulfide complex is influenced by the electronic properties of both the metal and the ancillary ligands. rsc.org Voltammetric studies have been used to probe the redox behavior of tetrasulfide complexes and determine their stability constants. researchgate.net The relative stability of tetrasulfide complexes with different divalent first-row transition metals has been found to follow the order Cu > Zn > Mn, Fe, Co, Ni. researchgate.net

Influence of Metal Centers on Polysulfide Ligand Transformations and Speciation

The nature of the metal center plays a significant role in influencing the transformations and speciation of polysulfide ligands within a coordination complex. researchgate.netacs.org Different metals can stabilize different lengths of polysulfide chains and can facilitate various reactions of the coordinated polysulfide.

The Lewis acidity of the metal center is a key factor. researchgate.net More Lewis acidic metal ions, which have a higher positive charge and a greater ability to accept electrons, tend to form stronger bonds with the Lewis basic polysulfide anions. rsc.orgresearchgate.net This strong interaction can influence the equilibrium between different polysulfide species in solution. For instance, more highly charged metal ions like Mg²⁺ and Zn²⁺ favor the formation of metal polysulfide species over polysulfanide compounds. rsc.org

The metal center can also act as a catalyst for the transformation of polysulfides. researchgate.net In some metal-organic frameworks (MOFs), the metal centers have been shown to catalyze the conversion of H₂S into polysulfides. researchgate.netrsc.org The coordination environment provided by the MOF structure can facilitate the direct interaction between the metal center and the sulfur species, leading to these transformations. researchgate.net

Furthermore, the redox properties of the metal influence the speciation of the polysulfide ligand. nsf.gov Metals that can readily undergo redox reactions can promote the interconversion between different polysulfide chain lengths. nsf.gov For example, the desulfurization of higher polysulfido complexes to generate new clusters and rings is a well-established synthetic strategy. acs.org

Design Principles for Novel Polysulfide Coordination Compounds

The rational design of novel polysulfide coordination compounds, including those of tetrasulfide(2-), is guided by several key principles aimed at controlling their structure, stability, and reactivity for specific applications, such as catalysis and energy storage. helmholtz-berlin.deacs.orgucsd.eduresearchgate.net

Key Design Principles:

Control of Chelate Ring Size: The length of the polysulfide chain can be influenced by the choice of ancillary ligands. nsf.gov Bulky ancillary ligands can sterically favor the formation of specific polysulfide ring sizes and can also protect the reactive polysulfide ligand from undergoing undesired reactions like spontaneous desulfurization. nsf.gov

Tuning Metal Center Properties: The electronic and steric properties of the metal center are critical. Selecting metals with appropriate Lewis acidity, redox potentials, and preferred coordination geometries allows for the targeted synthesis of complexes with desired characteristics. solubilityofthings.comrsc.org For instance, using redox-inactive metals can help to isolate and study the intrinsic reactivity of the polysulfide ligand itself. rsc.org

Supramolecular and Framework Approaches: Incorporating polysulfide complexes into larger architectures like metal-organic frameworks (MOFs) or coordination polymers offers a way to control their properties on a larger scale. researchgate.netresearchgate.net The porous nature of MOFs can be used to encapsulate and stabilize polysulfide species, while the framework itself can provide catalytic sites for their transformation. researchgate.netresearchgate.net

Computational Guidance: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the stability, electronic structure, and reactivity of hypothetical polysulfide complexes. researchgate.net This computational pre-screening can guide synthetic efforts toward promising target compounds.

By systematically applying these design principles, researchers can create novel polysulfide coordination compounds with tailored properties for a wide range of applications.

Environmental Geochemistry and Biogeochemistry of Inorganic Polysulfides

Natural Occurrence and Formation Pathways of Tetrasulfide(2-) in Aquatic and Sedimentary Environments

Inorganic polysulfides, including tetrasulfide(2-) (S₄²⁻), are naturally occurring species in various aquatic and sedimentary environments. Their formation is intrinsically linked to the sulfur cycle and the presence of both reduced and oxidized sulfur species.

A primary pathway for the formation of polysulfides is the reaction of hydrogen sulfide (B99878) (H₂S) or bisulfide (HS⁻) with elemental sulfur (S₈). researchgate.netresearchgate.net This reaction is particularly relevant in environments where sulfide is produced, such as through bacterial sulfate (B86663) reduction in anoxic sediments, and where elemental sulfur is present as an intermediate in sulfide oxidation. researchgate.netosti.gov The reaction can be summarized as:

HS⁻ + (n-1)/8 S₈ ⇌ Sₙ²⁻ + H⁺

In this equilibrium, tetrasulfide and pentasulfide are often the predominant species formed under ambient temperatures. researchgate.net

Polysulfides are found in a range of natural systems:

Sulfidic Marine Sediments: In these environments, high rates of sulfate reduction lead to the production of sulfide, which can then react with any available elemental sulfur. osti.gov The presence of polysulfides in these sediments is significant for both the formation of pyrite (B73398) and the incorporation of sulfur into organic matter. osti.gov

Freshwater Sediments: While the concentration of sulfate is generally lower in freshwater systems compared to marine environments, polysulfide formation can still occur, particularly in iron-enriched sediments. ajsonline.orgajsonline.org The relative abundance of dissolved iron to sulfur can influence the stability and formation of iron sulfide minerals like greigite, where polysulfides may play a role. ajsonline.orgajsonline.orgresearchgate.net

Anoxic Water Bodies: Meromictic lakes and anoxic basins, such as the Black Sea, can have significant concentrations of dissolved sulfide in their bottom waters. researchgate.net In the redox transition zone where sulfide and oxygen coexist, elemental sulfur can form, leading to the subsequent formation of polysulfides.

Hydrothermal Vents: In the mixing zones of hot, sulfide-rich hydrothermal fluids and cold, oxygenated seawater, conditions are favorable for the formation of elemental sulfur and subsequently polysulfides. researchgate.net

The formation of polysulfides is a key process that solubilizes otherwise insoluble elemental sulfur, making it more available for further reactions in the environment. semanticscholar.org

Role of Tetrasulfide(2-) in Aqueous Sulfur Cycling and Redox Transformations

Tetrasulfide(2-) and other polysulfides are crucial intermediates in the aqueous sulfur cycle, participating in a variety of redox transformations. They exist in a dynamic equilibrium with sulfide and elemental sulfur, and their presence can significantly influence the pathways of sulfur oxidation and reduction. researchgate.netasm.org

Key Roles in Sulfur Cycling:

Precursors to Pyrite Formation: Pyrite (FeS₂) is the most abundant sulfide mineral in sedimentary environments. researchgate.net The formation of pyrite is a complex process, and one of the proposed pathways involves the reaction of iron monosulfides (like mackinawite) with polysulfides. In this "polysulfide pathway," tetrasulfide and other polysulfides act as the oxidizing agent that converts FeS to FeS₂.

Sulfur Incorporation into Organic Matter: Polysulfides are highly reactive nucleophiles and have been shown to be more reactive than bisulfide in incorporating sulfur into organic matter under conditions typical of marine sediments. osti.gov This process, known as sulfurization, can lead to the formation of organic polysulfides and other organosulfur compounds, which is a significant sink for reduced sulfur in some environments. osti.gov

Electron Shuttling in Microbial Processes: In some microbial processes, sulfur compounds can act as electron shuttles, facilitating the reduction of metal oxides like ferrihydrite. asm.org While the direct role of tetrasulfide as a shuttle is still being investigated, the cycling between sulfide, elemental sulfur, and polysulfides is a key component of these biogeochemical processes. asm.org For instance, some sulfur-reducing bacteria can use polysulfides in their metabolic processes.

Interactions of Polysulfides with Dissolved Metal Species in Geochemical Contexts

Polysulfides, including tetrasulfide(2-), exhibit significant reactivity towards a wide range of dissolved metal species in geochemical settings. These interactions can lead to the formation of soluble metal-polysulfide complexes or the precipitation of metal sulfide minerals.

Research has demonstrated that tetrasulfide(2-) forms complexes with several divalent transition metals. researchgate.net Voltammetric studies have identified the formation of tetrasulfide complexes with Mn²⁺, Fe²⁺, Co²⁺, and Ni²⁺. researchgate.net These complexes are relatively labile, meaning they form and dissociate quickly. researchgate.net The stability of these complexes is comparable for these four metals. researchgate.net

Key findings from research on metal-tetrasulfide interactions:

| Metal Ion | Complex Formation | Observations |

| Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺ | Forms labile complexes such as [M(S₄)] and [M₂(S₄)]²⁺. researchgate.net | Conditional stability constants (log β) for the 1:1 complexes are in the range of 5.6 to 6.0. researchgate.net At higher concentrations, reaction leads to the formation of metal sulfides (MS) and elemental sulfur (S₈). researchgate.net |

| Zn²⁺ | Forms a stable monomeric tetrasulfide chelate, [Zn(S₄)]. researchgate.net | The stability constant (log β) is significantly higher at 8.4, indicating a stronger complex compared to the other transition metals. researchgate.net |

| Cu²⁺ | Reacts with tetrasulfide, but the interaction is chemically distinct from the other metals studied. researchgate.net | The specifics of copper-tetrasulfide complexation are unique. researchgate.net |

The formation of these metal-polysulfide complexes has important geochemical implications:

Metal Transport: By forming soluble complexes, polysulfides can enhance the mobility of metals in anoxic, sulfidic waters where they would otherwise precipitate as simple metal sulfides.

Mineral Formation: The stability and reactivity of metal-polysulfide complexes can influence the type of sulfide mineral that precipitates. For example, the transformation of amorphous iron sulfide to more crystalline forms like pyrite can be mediated by polysulfides.

Redox Reactions: The interaction between polysulfides and redox-sensitive metals like iron can involve electron transfer processes, further contributing to the complexity of geochemical cycles.

The interaction of polysulfides with metals is a critical aspect of the geochemistry of sulfidic environments, impacting the fate and transport of both metals and sulfur.

Abiotic Decomposition and Transformation Kinetics of Tetrasulfide(2-) in Environmental Matrices

The persistence of tetrasulfide(2-) and other polysulfides in the environment is governed by their decomposition and transformation kinetics. These reactions can be influenced by various environmental factors, including pH, temperature, and the presence of other chemical species.

Polysulfides can undergo disproportionation reactions, where they are converted into sulfide and elemental sulfur, or other sulfur species of different chain lengths. The stability of polysulfide solutions is pH-dependent, with decomposition being more rapid under acidic conditions. researchgate.net

Studies on the decomposition of dimethyl polysulfanes (DMPSs), which are methylated derivatives of polysulfides and serve as analogs for studying their stability, have provided insights into the abiotic transformation of these compounds. The decomposition of dimethyl tetrasulfide (DM4S) in aqueous solutions under dark, oxic conditions has been shown to be influenced by the concentration of hydroxyl ions (OH⁻). researchgate.net

Kinetic Data for Dimethyl Polysulfide Decomposition:

| Compound | Reaction Order (with respect to DMPS) | Reaction Order (with respect to OH⁻) | Activation Energy (kJ mol⁻¹) |

| Dimethyl trisulfide (DMTS) | 2.0 ± 0.3 | 0.59 ± 0.06 | 170 |

| Dimethyl tetrasulfide (DM4S) | 1.7 ± 0.3 | 0.56 ± 0.08 | 114 |

| Dimethyl pentasulfide (DM5S) | 2.0 ± 0.2 | 0.58 ± 0.11 | 75 |

Source: researchgate.net

These data indicate that the decomposition reactions are complex, with reaction orders greater than one, suggesting multi-step mechanisms. The activation energies show that the stability of these compounds to thermal decomposition varies with the length of the sulfur chain.

In addition to thermal decomposition, photochemical reactions can also play a role in the transformation of polysulfides in sunlit surface waters.

The kinetics of polysulfide formation are also a critical factor. The reaction between hydrogen sulfide and elemental sulfur to form polysulfides can be relatively slow under certain conditions, with characteristic reaction times on the order of a year in sulfidic marine sediments. researchgate.net This highlights that the concentration of polysulfides in natural environments is a result of the balance between their formation and decomposition rates.

Speciation and Distribution of Polysulfide Anions in Natural Samples

Determining the speciation and distribution of individual polysulfide anions (Sₙ²⁻, where n=2-9) in natural samples is challenging due to their reactivity and the presence of a complex mixture of different chain lengths. However, the development of specialized analytical techniques has enabled the quantification of individual polysulfide species in various environmental matrices. researchgate.netresearchgate.net

A common method involves derivatization of the polysulfides to form more stable dimethylpolysulfanes (CH₃)₂Sₙ, which can then be separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

Studies of polysulfide speciation in natural waters have revealed that:

Dominant Species: In many sulfidic waters, tetrasulfide (S₄²⁻), pentasulfide (S₅²⁻), and hexasulfide (S₆²⁻) are often the most abundant polysulfide species. researchgate.net

Equilibrium with Elemental Sulfur: The distribution of polysulfides is often in or near equilibrium with elemental sulfur. researchgate.net The concentrations of the dominant polysulfides (tetra- to hexasulfide) in some natural samples have been found to agree well with theoretical distributions predicted for equilibrium with a sulfur precipitate. researchgate.net

Environmental Variability: The absolute concentrations and the relative distribution of polysulfide species can vary significantly depending on the specific geochemical conditions of the environment, such as pH and the concentrations of sulfide and elemental sulfur. researchgate.net For example, studies in sulfide-rich wells in Israel showed different polysulfide distributions in locations with different pH and hydrogen sulfide levels. researchgate.net

Example of Polysulfide Speciation in Natural Waters:

A study of sulfide-rich groundwater wells in Israel detected polysulfides with 4 to 7 sulfur atoms after derivatization. researchgate.net The relative abundance of these species varied between the different wells, reflecting the local geochemical conditions.

The ability to measure the speciation of polysulfides is crucial for understanding their specific roles in geochemical processes, as the reactivity of polysulfides can vary with the length of the sulfur chain.

Chemical Biology of Inorganic Polysulfides: Unraveling Roles Beyond Physiological Effects

Endogenous Formation and Interconversion Pathways of Polysulfides in Biological Systems

Inorganic polysulfides, such as tetrasulfide(2-), are endogenously generated and play significant roles in cellular processes. nih.gov Their formation is intricately linked with the metabolism of hydrogen sulfide (B99878) (H2S), another key signaling molecule. nih.govjst.go.jp The primary enzymatic pathways responsible for polysulfide biosynthesis involve enzymes traditionally known for H2S production. nih.govmdpi.com

One of the key enzymes is 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST). mdpi.comnih.gov 3MST facilitates the production of polysulfides from 3-mercaptopyruvate (3MP). nih.govresearchgate.net The proposed mechanism involves 3MST abstracting a sulfur atom from 3MP to form a persulfidated enzyme intermediate. This intermediate can then release hydrogen polysulfides (H2Sn), which can subsequently transfer sulfane sulfur to other thiols to form various persulfide species. nih.gov

Cysteinyl-tRNA synthetases (CARS) have also been identified as a significant enzymatic pathway for polysulfide biosynthesis. nih.gov CARS can catalyze the formation of cysteine persulfide (CysSSH) and polysulfides from the amino acid cysteine. nih.govresearchgate.net These cysteine polysulfides are considered important precursors for the generation of inorganic polysulfides. nih.gov

Beyond direct enzymatic synthesis, non-enzymatic pathways also contribute to the cellular polysulfide pool. The simple oxidation of H2S can lead to the formation of inorganic polysulfides, although this reaction is relatively slow and may not be a primary source within cells. researchgate.net A more significant non-enzymatic route involves the reaction between H2S and nitric oxide (NO), another gaseous signaling molecule. researchgate.net This interaction can lead to the formation of thionitrous acid (HSNO), which can then react with H2S to produce H2S2 and nitroxyl (B88944) (HNO). researchgate.net Given the co-localization of H2S and NO producing enzymes in various tissues, this chemical interaction is likely a relevant source of polysulfides in vivo. nih.govresearchgate.net

The interconversion of polysulfides is a dynamic process. They exist in equilibrium with H2S and other reactive sulfur species (RSS). nih.govnih.gov Polysulfides can act as both a source and a sink for H2S, highlighting their central role in regulating sulfane sulfur homeostasis. nih.govnih.gov The interplay between enzymatic production, non-enzymatic generation, and interconversion with other RSS underscores the complexity of polysulfide dynamics in biological systems. nih.govoup.com

| Pathway | Key Enzymes/Reactants | Substrate(s) | Product(s) |

| Enzymatic | 3-Mercaptopyruvate Sulfurtransferase (3MST) | 3-Mercaptopyruvate (3MP) | Hydrogen Polysulfides (H2Sn) |

| Cysteinyl-tRNA Synthetase (CARS) | Cysteine | Cysteine Polysulfides (CysSSnH) | |

| Non-Enzymatic | Oxidation | Hydrogen Sulfide (H2S) | Inorganic Polysulfides |

| Reaction with Nitric Oxide | H2S, Nitric Oxide (NO) | H2S2, Nitroxyl (HNO) |

Fundamental Chemical Reactivity of Tetrasulfide(2-) with Biologically Relevant Thiols and Proteins

The chemical reactivity of tetrasulfide(2-) and other polysulfides is central to their biological functions. A key aspect of this reactivity is their interaction with low-molecular-weight thiols, such as cysteine and glutathione (B108866), and with cysteine residues in proteins. nih.govmdpi.com This reactivity leads to a post-translational modification known as S-sulfhydration or persulfidation, where a sulfane sulfur atom is added to a thiol group. nih.gov

Polysulfides are more potent than H2S in inducing S-sulfhydration. nih.gov The internal sulfur atoms of polysulfides are more oxidized than the sulfur in H2S, making them more electrophilic and reactive towards the nucleophilic thiol groups of cysteine residues. nih.gov This modification can induce conformational changes in proteins, thereby altering their activity, localization, and function. nih.gov

The reaction of polysulfides with protein thiols is a dynamic and reversible process. mdpi.com The transfer of a sulfane sulfur from a low-molecular-weight polysulfide, such as glutathione persulfide (GSSH), to a protein cysteine residue is a proposed mechanism for protein polysulfidation. mdpi.com This modification can protect thiol groups from irreversible oxidation by reactive oxygen species (ROS). mdpi.com

The reactivity of polysulfides extends to their ability to interact with other signaling molecules and electrophiles. mdpi.compnas.org For instance, they can efficiently react with electrophilic species like 8-nitro-cGMP, converting it to 8-mercapto-cGMP. mdpi.compnas.org This highlights their role as potent nucleophiles and reductants in the cellular environment, capable of scavenging oxidants and electrophiles. mdpi.comnih.gov The enhanced nucleophilicity of persulfides compared to their corresponding thiols is attributed to the "alpha effect," where adjacent electron pairs on the sulfur atoms increase reactivity. mdpi.com

| Reactant | Type of Interaction | Consequence |

| Biologically Relevant Thiols (e.g., Cysteine, Glutathione) | Nucleophilic attack by thiol on polysulfide | Formation of persulfides (e.g., CysSSH, GSSH) |

| Protein Cysteine Residues | S-sulfhydration (Persulfidation) | Altered protein function, protection from oxidation |

| Electrophiles (e.g., 8-nitro-cGMP) | Nucleophilic reaction | Scavenging of electrophiles, modulation of signaling pathways |

| Reactive Oxygen Species (e.g., H2O2) | Redox reaction | Antioxidant defense |

Enzymatic Modulation of Polysulfide Dynamics and Interconversion

The cellular levels and interconversion of polysulfides are tightly regulated by a network of enzymes. These enzymes are involved in both the synthesis and degradation of polysulfides, ensuring their concentrations are maintained within a physiological range to carry out their signaling functions without causing toxicity. nih.govoup.com

As previously mentioned, enzymes such as 3-mercaptopyruvate sulfurtransferase (3MST) and cysteinyl-tRNA synthetase (CARS) are primary producers of polysulfides. nih.govresearchgate.net Other enzymes in the transsulfuration pathway, including cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), also contribute to the endogenous generation of reactive persulfide species, which are precursors to polysulfides. mdpi.comnih.gov

The degradation and interconversion of polysulfides are equally important for maintaining homeostasis. Sulfide:quinone oxidoreductase (SQR) is a key enzyme in this process. nih.govnih.gov SQR can catalyze the oxidation of sulfide, leading to the formation of persulfides and polysulfides. nih.gov This enzyme plays a crucial role in linking sulfide metabolism with the electron transport chain in mitochondria. nih.gov

Sulfurtransferases, such as rhodanese, also participate in the metabolism of polysulfides. mdpi.comnih.gov These enzymes can transfer sulfane sulfur atoms from persulfidated proteins to thiol acceptors, thereby modulating the levels of both protein-bound and low-molecular-weight polysulfides. frontiersin.org The thioredoxin (Trx) and glutaredoxin (Grx) systems, along with their respective reductases, are also implicated in the regulation of protein polysulfidation. mdpi.com These systems can catalyze the reduction of protein polysulfides, providing a mechanism for reversing this post-translational modification and fine-tuning polysulfide-mediated signaling. mdpi.com

The interplay between these various enzymes creates a dynamic system that controls the speciation and concentration of intracellular polysulfides. nih.govresearchgate.net This enzymatic regulation is essential for the proper functioning of polysulfide-dependent signaling pathways. nih.govoup.com

| Enzyme | Role | Substrate(s) | Product(s)/Effect |

| 3-Mercaptopyruvate Sulfurtransferase (3MST) | Synthesis | 3-Mercaptopyruvate | Hydrogen Polysulfides |

| Cysteinyl-tRNA Synthetase (CARS) | Synthesis | Cysteine | Cysteine Polysulfides |

| Cystathionine β-synthase (CBS) | Synthesis | Serine, Homocysteine | Cysteine, H2S (precursors) |

| Cystathionine γ-lyase (CSE) | Synthesis | Cystathionine | Cysteine, H2S (precursors) |

| Sulfide:quinone oxidoreductase (SQR) | Metabolism/Interconversion | Sulfide, Thiol acceptors | Persulfides, Polysulfides |

| Rhodanese (Thiosulfate sulfurtransferase) | Metabolism/Interconversion | Thiosulfate (B1220275), Cyanide | Thiocyanate, Sulfite |

| Thioredoxin/Glutaredoxin Systems | Regulation of Protein Polysulfidation | Polysulfidated proteins | Reduced protein thiols |

Methodologies for Chemical Detection and Speciation of Inorganic Polysulfides in Biological Samples

The detection and quantification of specific inorganic polysulfides like tetrasulfide(2-) in biological samples present a significant analytical challenge due to their high reactivity and low endogenous concentrations. nih.govrsc.org Various methods have been developed to overcome these difficulties, often involving derivatization to stabilize the polysulfides for analysis. nih.govacs.org

One common approach is the use of fluorescent probes. For instance, monobromobimane (B13751) (mBB) is a derivatizing agent that reacts with polysulfides to form stable, fluorescent adducts. nih.gov These adducts can then be separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govnih.gov This method has been successfully applied to measure polysulfides in tissue samples. nih.gov

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is another powerful technique for the detection and speciation of polysulfides. nih.gov This method offers high sensitivity and specificity, allowing for the identification and quantification of different polysulfide species, such as cysteine persulfide (CysSSH) and glutathione persulfide (GSSH). nih.gov To prevent the degradation of these unstable molecules, samples are often treated with thiol-reactive reagents prior to analysis. mdpi.com